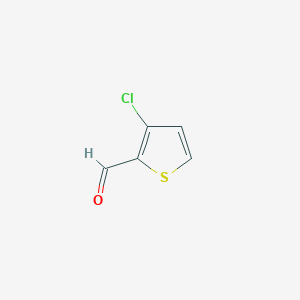

3-Chlorothiophene-2-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chlorothiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClOS/c6-4-1-2-8-5(4)3-7/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJOJWMNHMJFFCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40370971 | |

| Record name | 3-chlorothiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67482-48-8 | |

| Record name | 3-chlorothiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chlorothiophene-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Chlorothiophene-2-carbaldehyde (CAS: 67482-48-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Chlorothiophene-2-carbaldehyde (CAS: 67482-48-8), a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. This document delves into its physicochemical properties, outlines its primary synthetic routes with a focus on the Vilsmeier-Haack reaction, and explores the rich reactivity of its aldehyde and chloro functionalities. Particular emphasis is placed on its critical role as an intermediate in the synthesis of active pharmaceutical ingredients (APIs), most notably the anticoagulant drug Rivaroxaban. Detailed experimental protocols for its synthesis and subsequent transformations, alongside spectroscopic data analysis, are provided to equip researchers with the practical knowledge required for its effective utilization in the laboratory.

Introduction

This compound is a bifunctional organosulfur compound that has garnered significant attention as a versatile intermediate in the synthesis of complex molecular architectures. Its thiophene core, substituted with both a reactive aldehyde group and a chloro atom, allows for a diverse range of chemical modifications. The inherent reactivity of these functional groups makes it a valuable precursor for the construction of various heterocyclic systems and substituted aromatic compounds. In the realm of drug discovery, this molecule serves as a key starting material in the multi-step synthesis of several pharmaceuticals, underscoring its importance in the development of novel therapeutic agents. This guide aims to be a definitive resource for chemists, providing both theoretical insights and practical, actionable protocols.

Physicochemical and Safety Profile

A thorough understanding of the physical and chemical properties, along with the safety precautions, is paramount for the handling and application of this compound.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 67482-48-8 | ChemScene[1] |

| Molecular Formula | C₅H₃ClOS | ChemScene[1] |

| Molecular Weight | 146.59 g/mol | ChemScene[1] |

| Appearance | Not specified, likely a solid or oil | - |

| Boiling Point | ~98 °C | ChemicalBook[2] |

| Purity | ≥96% | ChemScene[1] |

| Storage | -20°C, sealed storage, away from moisture | ChemScene[1] |

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. While specific toxicity data is limited, related compounds are known to be irritants.

Synthesis and Purification

The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack formylation of 3-chlorothiophene. This reaction introduces a formyl group onto the electron-rich thiophene ring.

Vilsmeier-Haack Formylation of 3-Chlorothiophene

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, generated in situ from a substituted amide (typically N,N-dimethylformamide, DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[3][4] The electron-rich 3-chlorothiophene then acts as a nucleophile, attacking the electrophilic Vilsmeier reagent.

Diagram 1: Vilsmeier-Haack Reaction Workflow

Caption: Workflow for the Vilsmeier-Haack formylation.

Detailed Experimental Protocol

This is a generalized protocol and may require optimization.

-

Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (3.0 equiv.). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) (1.2 equiv.) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of a white solid or a viscous liquid indicates the generation of the Vilsmeier reagent.

-

Formylation: Dissolve 3-chlorothiophene (1.0 equiv.) in a minimal amount of anhydrous DMF or a chlorinated solvent like dichloromethane. Add this solution dropwise to the prepared Vilsmeier reagent at 0 °C.

-

Reaction: After the addition, allow the reaction mixture to warm to room temperature and then heat to 50-70 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Work-up and Purification: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is neutral to slightly basic. Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by vacuum distillation.

Chemical Reactivity and Key Transformations

This compound possesses two primary sites of reactivity: the aldehyde group and the C-Cl bond. This dual functionality allows for a wide array of subsequent chemical transformations.

Reactions of the Aldehyde Group

The aldehyde functionality is a versatile handle for various carbon-carbon and carbon-heteroatom bond-forming reactions.

The aldehyde can be readily oxidized to the corresponding carboxylic acid, 3-chlorothiophene-2-carboxylic acid. This transformation is a critical step in the synthesis of the anticoagulant drug Rivaroxaban.[5][6] A common and efficient method for this oxidation is the Pinnick oxidation, which uses sodium chlorite (NaClO₂) in the presence of a chlorine scavenger.

Diagram 2: Key Reactions of the Aldehyde Group

Caption: Reactivity of the aldehyde functionality.

-

Dissolve this compound (1.0 equiv.) in a suitable solvent such as tert-butanol or a mixture of acetonitrile and water.

-

Add a chlorine scavenger, such as 2-methyl-2-butene (2.0 equiv.).

-

In a separate flask, prepare a solution of sodium chlorite (NaClO₂) (1.5 equiv.) in water.

-

Slowly add the sodium chlorite solution to the reaction mixture, maintaining the temperature below 30 °C.

-

Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC.

-

Quench the reaction by adding a saturated aqueous solution of sodium sulfite.

-

Acidify the mixture with hydrochloric acid to a pH of approximately 2-3.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate to yield the crude carboxylic acid, which can be purified by recrystallization.

The Wittig reaction allows for the conversion of the aldehyde to an alkene by reacting it with a phosphonium ylide. This provides a powerful method for C=C bond formation.

The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound in the presence of a base to form an α,β-unsaturated product.[7]

Reductive amination enables the synthesis of primary, secondary, or tertiary amines by reacting the aldehyde with ammonia, a primary amine, or a secondary amine, respectively, in the presence of a reducing agent.[8]

Reactions of the Chloro Group: Suzuki-Miyaura Cross-Coupling

The chlorine atom on the thiophene ring can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the formation of a new carbon-carbon bond by coupling with an organoboron compound, typically a boronic acid or ester.[9]

Diagram 3: Suzuki-Miyaura Cross-Coupling

Caption: Suzuki-Miyaura cross-coupling reaction.

This is a generalized protocol and may require optimization.

-

To a reaction vessel, add this compound (1.0 equiv.), the desired boronic acid or ester (1.1-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine ligand (e.g., SPhos) (1-5 mol%), and a base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 equiv.).

-

Purge the vessel with an inert gas (e.g., argon or nitrogen).

-

Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

-

Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitored by TLC or GC-MS).

-

Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

Spectroscopic Characterization

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show three signals in the aromatic region: a singlet for the aldehyde proton and two doublets for the thiophene ring protons.

-

Aldehyde proton (-CHO): A singlet is expected to appear in the downfield region, typically around δ 9.5-10.5 ppm.

-

Thiophene ring protons: Two doublets corresponding to the protons at the C4 and C5 positions are expected. The coupling constant between these two protons (J-coupling) should be in the range of 3-6 Hz, characteristic of thiophene ring protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum should display five distinct signals corresponding to the five carbon atoms in the molecule.

-

Carbonyl carbon (C=O): This will be the most downfield signal, typically in the range of δ 180-190 ppm.

-

Thiophene ring carbons: Four signals are expected in the aromatic region (δ 120-150 ppm). The carbon bearing the chlorine atom (C3) and the carbon attached to the aldehyde group (C2) will have characteristic chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch of the aldehyde group, typically appearing in the region of 1670-1700 cm⁻¹. Other characteristic peaks will include C-H stretching of the aromatic ring and C-Cl stretching.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (146.59 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio).

Applications in Medicinal Chemistry: The Synthesis of Rivaroxaban

A prominent application of this compound is in the synthesis of the blockbuster anticoagulant drug, Rivaroxaban.[10][11] While not a direct precursor, its oxidized derivative, 5-chlorothiophene-2-carboxylic acid, is a key intermediate in the final amide coupling step of the Rivaroxaban synthesis.[6] Some synthetic routes may proceed through the chlorination of 2-thiophenecarboxaldehyde to give 5-chloro-2-thiophenecarboxaldehyde, which is then oxidized. However, the use of 3-chlorothiophene as a starting material to produce this compound is also a viable pathway.

Diagram 4: Role in Rivaroxaban Synthesis

Caption: Simplified pathway to Rivaroxaban.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis. Its dual functionality allows for a wide range of chemical transformations, making it an important intermediate in the preparation of complex molecules, particularly in the pharmaceutical industry. The Vilsmeier-Haack reaction provides a reliable route for its synthesis, and its subsequent reactions, such as oxidation and cross-coupling, open doors to a vast chemical space. The critical role of its derivative in the synthesis of Rivaroxaban highlights the industrial and medicinal significance of this compound. This guide has provided a detailed overview of its synthesis, reactivity, and applications, intended to serve as a practical resource for researchers in the field.

References

-

Sourcing API Intermediates: Why 3-Chloro-2-thiophenecarbaldehyde Matters. (URL: [Link])

-

Suzuki Coupling: Mechanism & Examples. NROChemistry. (URL: [Link])

-

A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. Molecules. (URL: [Link])

-

Synthesis of 3-chlorothiophene-2-carboxylic acid. PrepChem.com. (URL: [Link])

- Synthetic method of rivaroxaban intermediate 5-chlorothiophene-2-carboxylic acid.

-

Vilsmeier-Haack Reaction. Chemistry Steps. (URL: [Link])

-

Vilsmeier-Haack Reaction. Organic Chemistry Portal. (URL: [Link])

-

Organic Syntheses Procedure. (URL: [Link])

-

3-Chlorothiophene-2-carboxylic acid - Optional[ATR-IR] - Spectrum. SpectraBase. (URL: [Link])

-

FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide,... ResearchGate. (URL: [Link])

- Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Inform

-

Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. (URL: [Link])

- Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method.

-

2-Thiophenecarboxaldehyde, 5-chloro-. NIST WebBook. (URL: [Link])

-

New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Semantic Scholar. (URL: [Link])

-

2-Thiophenecarboxaldehyde. NIST WebBook. (URL: [Link])

-

Vilsmeier-Haack Reaction. NROChemistry. (URL: [Link])

-

Preparation method for Rivaroxaban intermediate 5-chloro-N-(2-oxiranylmethyl)-2-thiophene methanamide. Patsnap Eureka. (URL: [Link])

Sources

- 1. chemscene.com [chemscene.com]

- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 3. benchchem.com [benchchem.com]

- 4. CN115403555A - Synthetic method of rivaroxaban intermediate 5-chlorothiophene-2-carboxylic acid - Google Patents [patents.google.com]

- 5. 5-Chlorothiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 6. prepchem.com [prepchem.com]

- 7. 3-Chlorothiophene-2-carboxylic acid 97 59337-89-2 [sigmaaldrich.com]

- 8. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 9. A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method - Google Patents [patents.google.com]

An In-depth Technical Guide to 3-Chlorothiophene-2-carbaldehyde: Properties, Synthesis, and Applications

This guide provides a comprehensive overview of 3-Chlorothiophene-2-carbaldehyde, a key heterocyclic building block in modern organic synthesis. Tailored for researchers, chemists, and professionals in drug development, this document delves into the core physicochemical properties, analytical characteristics, synthetic pathways, and reactivity of this compound, highlighting its significance in the creation of complex molecular architectures and active pharmaceutical ingredients (APIs).

Molecular Identity and Structural Characteristics

This compound is an organosulfur compound featuring a thiophene ring substituted with a chlorine atom at the 3-position and a formyl (aldehyde) group at the 2-position. This specific substitution pattern imparts a unique electronic and steric profile, making it a versatile intermediate.

-

Chemical Name : this compound[1]

-

Synonyms : 3-Chlorothiophene-2-carboxaldehyde[1]

-

SMILES : O=CC1=C(Cl)C=CS1[1]

Caption: Chemical structure of this compound.

Physicochemical and Computational Data

The physical properties of this compound are critical for its handling, storage, and application in synthetic chemistry. The following table summarizes its key characteristics based on available data.

| Property | Value | Source |

| Boiling Point | 98 °C | [2] |

| Density | 1.429 ± 0.06 g/cm³ (Predicted) | [2] |

| Storage Temperature | 2-8°C, Inert Atmosphere, Keep in Dark Place | [3] |

| Topological Polar Surface Area (TPSA) | 17.07 Ų | [1] |

| LogP (o/w) | 2.214 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Rotatable Bonds | 1 | [1] |

Expert Insights: The predicted LogP value of 2.214 suggests moderate lipophilicity, indicating good solubility in common organic solvents like dichloromethane, ethyl acetate, and tetrahydrofuran, which is typical for heterocyclic building blocks of this nature. The recommended storage conditions—refrigeration under an inert atmosphere—are crucial to prevent oxidation of the aldehyde functionality and potential degradation over time.

Analytical Characterization Profile

While specific spectra for this exact isomer are not publicly available, a robust analytical profile can be predicted based on its structure and data from closely related analogues.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show two distinct signals in the aromatic region corresponding to the two protons on the thiophene ring. The proton at the 5-position will likely appear as a doublet, coupled to the proton at the 4-position. Similarly, the proton at the 4-position will appear as a doublet. The aldehyde proton will be a singlet in the downfield region, typically around 9-10 ppm.

-

¹³C NMR Spectroscopy : The carbon NMR will display five signals: one for the aldehyde carbonyl carbon (typically 180-200 ppm), and four for the thiophene ring carbons, each with a distinct chemical shift due to the electronic effects of the chloro and formyl substituents.

-

Infrared (IR) Spectroscopy : The IR spectrum is a powerful tool for identifying the key functional groups. A strong, sharp absorption band is expected around 1660-1700 cm⁻¹ , characteristic of the C=O stretch of an aromatic aldehyde. Additional significant peaks would include C-H stretching for the aromatic ring protons (around 3100 cm⁻¹) and C-Cl stretching vibrations (typically 600-800 cm⁻¹). For the related thiophene-2-carbaldehyde, the C=O stretching frequency is reported at 1665 cm⁻¹[5].

-

Mass Spectrometry (MS) : In electron ionization mass spectrometry, the molecular ion peak (M⁺) would be expected at m/z 146, with a characteristic M+2 isotope peak at m/z 148 in an approximate 3:1 ratio, confirming the presence of a single chlorine atom.

Synthesis and Reactivity

Synthetic Approaches

The synthesis of this compound is not trivial and often requires multi-step procedures. A common strategy involves the synthesis of a precursor, 3-chlorothiophene-2-carboxylic acid, followed by reduction or conversion to the aldehyde.

Protocol: Plausible Synthesis via Carboxylic Acid Intermediate

This protocol is a conceptual workflow based on established chemical transformations.

-

Synthesis of 3-Chlorothiophene-2-carboxylic acid : A documented method involves treating 3-hydroxy-2-methoxycarbonyl-thiophene with phosphorus pentachloride in carbon tetrachloride. The resulting intermediate is then hydrolyzed to yield 3-chlorothiophene-2-carboxylic acid[6]. Purity of this intermediate is critical for subsequent steps[7].

-

Conversion to Acyl Chloride : The carboxylic acid is treated with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent (e.g., DCM) to form the corresponding acyl chloride. This is a standard and high-yielding transformation.

-

Rosenmund Reduction : The acyl chloride is then subjected to a controlled reduction. The Rosenmund reduction, which involves bubbling hydrogen gas through a solution of the acyl chloride in the presence of a poisoned palladium catalyst (e.g., Pd on BaSO₄ with quinoline), is a classic method for converting acyl chlorides to aldehydes without over-reduction to the alcohol.

Caption: Plausible synthetic workflow for this compound.

Chemical Reactivity

The reactivity of this compound is dominated by its aldehyde group and the substituted thiophene ring.

-

Aldehyde Transformations :

-

Oxidation : The aldehyde can be readily oxidized to the corresponding 3-chlorothiophene-2-carboxylic acid using common oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent.

-

Reduction : The aldehyde can be reduced to 3-chloro-2-(hydroxymethyl)thiophene using mild reducing agents like sodium borohydride (NaBH₄)[8].

-

Condensation Reactions : It serves as an electrophile in condensation reactions with various nucleophiles (e.g., amines, ylides) to form imines, alkenes (Wittig reaction), and other C-C bond-forming products[8].

-

-

Thiophene Ring Reactions :

-

Cross-Coupling Reactions : The C-Cl bond can participate in transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings. This allows for the introduction of aryl, vinyl, or alkyl groups at the 3-position, further functionalizing the molecule. Aryl-substituted thiophenes are synthesized via Suzuki-Miyaura reactions for various applications[9].

-

Sources

- 1. chemscene.com [chemscene.com]

- 2. This compound CAS#: 67482-48-8 [m.chemicalbook.com]

- 3. 67482-48-8|this compound|BLD Pharm [bldpharm.com]

- 4. This compound | 67482-48-8 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. prepchem.com [prepchem.com]

- 7. nbinno.com [nbinno.com]

- 8. Buy Thiophene-2-carbaldehyde | 98-03-3 [smolecule.com]

- 9. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

3-Chlorothiophene-2-carbaldehyde molecular weight and formula

An In-Depth Technical Guide to 3-Chlorothiophene-2-carbaldehyde

Introduction to a Key Heterocyclic Intermediate

This compound is a halogenated heterocyclic compound featuring a thiophene ring substituted with a chlorine atom at the 3-position and a formyl (aldehyde) group at the 2-position. This specific arrangement of functional groups makes it a valuable and versatile building block in organic synthesis. Its utility is most pronounced in the fields of medicinal chemistry and drug development, where the thiophene scaffold is a common motif in a wide array of therapeutic agents. The presence of the aldehyde allows for a multitude of chemical transformations, while the chlorine atom can be used for cross-coupling reactions or to modulate the electronic properties and metabolic stability of target molecules. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and applications for researchers and drug development professionals.

Part 1: Core Physicochemical Properties

The fundamental characteristics of this compound are summarized below. These properties are critical for its handling, reaction setup, and analytical characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₃ClOS | [1][2][3] |

| Molecular Weight | 146.59 g/mol | [1][3][4] |

| Exact Mass | 145.9593136 u | [5] |

| CAS Number | 67482-48-8 | [1][2][5] |

| Appearance | Colorless to light yellow liquid or pale yellow solid | [2][3][5] |

| Boiling Point | 98 °C | [3][5] |

| Density | ~1.4 g/cm³ | [2][5] |

| Flash Point | 92.9 °C | [2][5] |

| Solubility | Soluble in organic solvents such as chloroform, benzene, and carbon disulfide | [2] |

| Storage Conditions | Store under an inert atmosphere (Nitrogen or Argon) at 2-8 °C | [2][3][4] |

| Synonyms | 3-Chlorothiophene-2-carboxaldehyde, 3-Chloro-2-thiophenecarbaldehyde | [1][2] |

Part 2: Synthesis and Characterization

The synthesis of this compound is most commonly achieved via the formylation of 3-chlorothiophene. The Vilsmeier-Haack reaction is a standard and efficient method for this transformation, utilizing a Vilsmeier reagent generated in situ from phosphoryl chloride (POCl₃) and a formamide, typically N,N-dimethylformamide (DMF).

Sources

An In-Depth Spectroscopic Guide to 3-Chlorothiophene-2-carbaldehyde

Prepared by: Gemini, Senior Application Scientist

Foreword: A Note on Data and Predictive Analysis

For researchers and professionals in drug development, the unambiguous structural confirmation of chemical entities is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this process. This guide provides an in-depth technical analysis of the expected spectral data for 3-Chlorothiophene-2-carbaldehyde (CAS No: 67482-48-8).[1]

Molecular Structure and Overview

This compound is a substituted thiophene, a class of heterocyclic compounds widely used as building blocks in the synthesis of pharmaceuticals and materials.[2] Its structure features a five-membered thiophene ring substituted with a chlorine atom at the 3-position and a formyl (aldehyde) group at the 2-position. These substituents create a distinct electronic environment that governs the molecule's chemical reactivity and gives rise to a unique spectroscopic fingerprint.

Molecular Details:

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show three distinct signals: two in the aromatic region corresponding to the thiophene ring protons and one in the downfield region for the aldehyde proton.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Rationale |

|---|---|---|---|---|

| ~ 9.95 | Singlet (s) | - | 1H, -CHO | The aldehyde proton is highly deshielded by the anisotropic effect of the C=O bond and appears at a characteristic downfield shift. |

| ~ 7.65 | Doublet (d) | ~ 5.5 | 1H, H-5 | This proton is coupled to H-4. It is expected to be downfield relative to H-4 due to the through-space deshielding effect of the adjacent aldehyde group. |

| ~ 7.15 | Doublet (d) | ~ 5.5 | 1H, H-4 | This proton is coupled to H-5. Its chemical shift is influenced by the adjacent sulfur atom and the meta-positioned chloro and aldehyde groups. The prediction is supported by data from 3-bromothiophene-2-carbaldehyde.[3] |

Causality and Interpretation: The predicted chemical shifts are based on the analysis of related structures. For instance, the protons on unsubstituted 3-chlorothiophene appear at δ 7.18, 7.08, and 6.91 ppm.[4] The introduction of the electron-withdrawing aldehyde group at C-2 is expected to deshield the remaining ring protons, shifting them downfield. The characteristic doublet-doublet pattern with a coupling constant of approximately 5.5 Hz is typical for adjacent protons on a thiophene ring.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on each unique carbon environment in the molecule. Five signals are anticipated.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~ 182.0 | C=O | The aldehyde carbonyl carbon is characteristically found in this highly deshielded region. |

| ~ 142.0 | C-2 | The carbon atom bearing the aldehyde group is deshielded and directly attached to the electron-withdrawing substituent. |

| ~ 138.0 | C-3 | The carbon atom bearing the chlorine atom is significantly deshielded due to the electronegativity of chlorine. Data for 3-chlorothiophene shows this carbon at δ 120.9 ppm; the adjacent aldehyde group causes further downfield shift.[5] |

| ~ 130.0 | C-5 | This carbon is alpha to the sulfur atom, which typically results in a downfield shift. |

| ~ 126.5 | C-4 | This carbon is beta to the sulfur atom and is expected to be the most upfield of the ring carbons. |

Experimental Protocol: NMR Spectroscopy

A self-validating protocol for acquiring high-quality NMR data is crucial for accurate structural elucidation.

Caption: Predicted primary fragmentation pathways for this compound in EI-MS.

Experimental Protocol: Electron Ionization (EI) MS

-

Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument, often via a direct insertion probe or a Gas Chromatography (GC) inlet.

-

Ionization: The sample is vaporized and enters the ion source, where it is bombarded with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, forming a high-energy molecular ion radical ([M]⁺˙).

-

Fragmentation: The molecular ion, containing excess energy, undergoes fragmentation into smaller, stable charged ions.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight tube), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: An electron multiplier detects the ions, generating a signal proportional to their abundance, which results in the mass spectrum.

Safety and Handling

While a complete, verified safety data sheet (SDS) for this specific compound is not universally available, related compounds and general chemical safety principles dictate cautious handling.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. [6]* Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors or dust. [6]* Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials. Some vendors recommend refrigerated, inert atmosphere storage. [1][6]

Conclusion

The structural elucidation of this compound can be confidently achieved through a combined spectroscopic approach. The predicted data presented in this guide—a two-proton doublet system and an aldehyde singlet in ¹H NMR, five distinct signals in ¹³C NMR, a strong conjugated carbonyl stretch near 1675 cm⁻¹ in the IR spectrum, and a characteristic molecular ion cluster at m/z 146/148 in the mass spectrum—provide a comprehensive analytical fingerprint. Researchers can use this guide as an authoritative reference to design experiments, interpret acquired data, and verify the identity and purity of their material with a high degree of confidence.

References

-

ProQuest. (n.d.). Synthesis, Characterization, and Anticancer Activity of 3-Chlorothiophene-2-carboxylic Acid Transition Metal Complexes. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-chlorothiophene-2-carboxylic acid. Retrieved from [Link]

-

Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Information. (n.d.). Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information for Direct oxidative coupling of thiols and benzylic ethers via C(sp3)-H functionalization. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide,.... Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry. Retrieved from [Link]

-

NIST. (n.d.). 2-Thiophenecarboxaldehyde, 5-chloro-. Retrieved from [Link]

-

PubMed. (2019). Ground-state dissociation pathways for the molecular cation of 2-chlorothiophene: A time-of-flight mass spectrometry and computational study. Retrieved from [Link]

-

RACO. (n.d.). Synthesis and Mass Spectral Fragmentation Patterns of some 2-Thiohydantoin, Salicyladazine and Pyradazine Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Ground‐state dissociation pathways for the molecular cation of 2‐chlorothiophene: A time‐of‐flight mass spectrometry and computational study. Retrieved from [Link]

-

LookChem. (n.d.). 2-Chlorothiophene 96-43-5. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 3-Bromothiophene-2-carbaldehyde(930-96-1) 1H NMR [m.chemicalbook.com]

- 4. 3-CHLOROTHIOPHENE(17249-80-8) 1H NMR spectrum [chemicalbook.com]

- 5. 3-CHLOROTHIOPHENE(17249-80-8) 13C NMR spectrum [chemicalbook.com]

- 6. 67482-48-8|this compound|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Synthesis and Characterization of 3-Chlorothiophene-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3-Chlorothiophene-2-carbaldehyde

This compound is a pivotal heterocyclic building block in the development of novel therapeutic agents and functional organic materials. Its utility stems from the reactive aldehyde group and the unique electronic properties of the substituted thiophene ring. This compound serves as a versatile precursor for a variety of more complex molecules, including but not limited to, VEGFR-2 inhibitors for anti-angiogenic therapies and chalcone-based anticancer agents.[1][2] The strategic placement of the chlorine atom and the formyl group allows for diverse chemical transformations, making it a valuable scaffold in drug discovery.[1]

Synthetic Pathways: The Vilsmeier-Haack Reaction

The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction.[3][4] This reaction introduces a formyl group onto an electron-rich aromatic ring, such as 3-chlorothiophene.

Underlying Mechanism and Rationale

The Vilsmeier-Haack reaction proceeds through two primary stages:

-

Formation of the Vilsmeier Reagent: The reaction is initiated by the interaction of a substituted amide, typically N,N-dimethylformamide (DMF), with a halogenating agent like phosphorus oxychloride (POCl₃). This in-situ generation forms a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[3]

-

Electrophilic Aromatic Substitution: The electron-rich 3-chlorothiophene then acts as a nucleophile, attacking the electrophilic Vilsmeier reagent.[3][5] The sulfur atom in the thiophene ring donates electron density, activating the ring towards electrophilic attack, primarily at the C2 position. This leads to the formation of an iminium salt intermediate. Subsequent hydrolysis of this intermediate during the work-up phase yields the final product, this compound.[3]

The choice of the Vilsmeier-Haack reaction is predicated on its high efficiency and selectivity for the formylation of electron-rich heterocycles.[3][6] The reaction conditions can be modulated to control the outcome, though with some substrates, more drastic conditions can lead to side reactions such as halogenation.[4]

Detailed Experimental Protocol

This section provides a generalized, yet detailed, protocol for the synthesis of this compound, adapted from established procedures for similar thiophene derivatives.[3]

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Formula | Purity | Supplier |

| 3-Chlorothiophene | 17249-80-8 | C₄H₃ClS | ≥98% | Major Chemical Supplier |

| Phosphorus oxychloride (POCl₃) | 10025-87-3 | Cl₃OP | ≥99% | Major Chemical Supplier |

| N,N-Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | Anhydrous, ≥99.8% | Major Chemical Supplier |

| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | Anhydrous, ≥99.8% | Major Chemical Supplier |

| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | NaHCO₃ | ACS Reagent Grade | Major Chemical Supplier |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | ≥97% | Major Chemical Supplier |

| Crushed Ice | N/A | H₂O | N/A | N/A |

Step-by-Step Synthesis Procedure

-

Vilsmeier Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (3.0 equivalents). Cool the flask to 0 °C using an ice bath. Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the DMF, maintaining the temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.

-

Reaction with 3-Chlorothiophene: Dissolve 3-chlorothiophene (1.0 equivalent) in a minimal amount of anhydrous dichloromethane (DCM).[7][8] Add this solution dropwise to the freshly prepared Vilsmeier reagent at 0 °C. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Reaction Progression and Monitoring: Heat the reaction mixture to 40-50 °C and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane/ethyl acetate).

-

Work-up and Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring. This will hydrolyze the intermediate iminium salt.

-

Neutralization and Extraction: Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Drying and Solvent Removal: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification

The crude product is typically purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a pure compound.

Comprehensive Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Spectroscopic Analysis

| Technique | Expected Observations |

| ¹H NMR | The proton NMR spectrum should show two doublets in the aromatic region, corresponding to the two protons on the thiophene ring. The aldehyde proton will appear as a singlet further downfield (typically around 10 ppm). |

| ¹³C NMR | The carbon NMR spectrum will display signals for the five carbon atoms in the molecule. The carbonyl carbon of the aldehyde will be observed at a characteristic downfield chemical shift (around 180-190 ppm). |

| IR Spectroscopy | The IR spectrum should exhibit a strong, sharp absorption band for the carbonyl (C=O) stretching vibration of the aldehyde, typically in the range of 1670-1690 cm⁻¹.[3][9] |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (146.59 g/mol ).[10] A characteristic isotopic pattern for the presence of one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio) should also be observed. |

Physical Properties

| Property | Value |

| Molecular Formula | C₅H₃ClOS[10][11] |

| Molecular Weight | 146.59 g/mol [10][11] |

| Appearance | Typically a white to light yellow solid or liquid. |

| CAS Number | 67482-48-8[10][11][12] |

Safety and Handling

As a responsible Senior Application Scientist, it is imperative to highlight the safety precautions associated with the handling of the reagents and the final product.

-

3-Chlorothiophene: This is a flammable liquid and should be handled in a well-ventilated fume hood.[13] Avoid contact with skin and eyes.[13]

-

Phosphorus oxychloride (POCl₃): This is a highly corrosive and toxic substance that reacts violently with water. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[14]

-

This compound: The final product should be handled with care. Avoid inhalation, ingestion, and contact with skin and eyes.[15][16] It is advisable to consult the Safety Data Sheet (SDS) for detailed handling and storage information.[13][14][15][16]

General Handling Precautions:

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[15][16]

-

All manipulations should be performed in a well-ventilated chemical fume hood.[14]

-

Keep all reagents and the final product away from heat, sparks, and open flames.[13][15][16]

-

Store chemicals in tightly closed containers in a cool, dry, and well-ventilated area.[13][14][15][16]

-

In case of accidental exposure, follow the first-aid measures outlined in the respective SDS.[14][15][16]

Conclusion

This guide has provided a detailed, scientifically grounded protocol for the synthesis and characterization of this compound. By understanding the underlying Vilsmeier-Haack reaction mechanism and adhering to the outlined experimental and safety procedures, researchers can confidently and reproducibly synthesize this valuable chemical intermediate for their drug discovery and materials science applications.

References

-

PrepChem.com. Synthesis of 3-chlorothiophene-2-carboxylic acid. Available from: [Link]

-

Journal of the Chemical Society C. Thiophen derivatives. Part XVI. The Vilsmeier–Haack reaction with 3- and 4-methoxybenzo[b]thiophen. RSC Publishing. Available from: [Link]

-

RSC Publishing. The mechanism of the Vilsmeier–Haack reaction. Part II. A kinetic study of the formylation of thiophen derivatives with dimethylformamide and phosphorus oxychloride or carbonyl chloride in 1,2-dichloroethane. Available from: [Link]

-

ResearchGate. Vilsmeier–Haack Reagent‐Catalyzed C4(sp) H Formylation in Thiophene Derivatives: Insights into Unexpected Fluorescence Properties | Request PDF. Available from: [Link]

-

Capot Chemical. MSDS of 3-Chlorothiophene-2-carboxylic acid. Available from: [Link]

- Google Patents. CN101381362A - A kind of method for preparing thiophene derivative chloromethylation product.

-

National Institute of Standards and Technology. 3-Chlorothiophene - the NIST WebBook. Available from: [Link]

-

SpectraBase. 3-Chlorothiophene-2-carboxylic acid - Optional[ATR-IR] - Spectrum. Available from: [Link]

-

SpectraBase. Benzothiophene-2-carboxamide, 3-chloro-N-(2-nitrophenyl)- - Optional[1H NMR] - Spectrum. Available from: [Link]

-

Beilstein Journals. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Available from: [Link]

-

ResearchGate. FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide,.... Available from: [Link]

-

National Institute of Standards and Technology. 2-Thiophenecarboxaldehyde, 5-chloro- - the NIST WebBook. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Purity Imperative: Ensuring Quality in 3-Chlorothiophene-2-Carboxylic Acid Procurement. Available from: [Link]

- Google Patents. CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method.

-

Organic Syntheses Procedure. Thiophene, 2-chloromethyl. Available from: [Link]

-

PubMed. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. Available from: [Link]

-

Arabian Journal of Chemistry. Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway. Available from: [Link]

-

MDPI. Benzo[b]thiophene-2-carbaldehyde. Available from: [Link]

-

CP Lab Safety. 2-Chlorothiophene-3-carbaldehyde, min 98%, 250 mg. Available from: [Link]

Sources

- 1. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway - Arabian Journal of Chemistry [arabjchem.org]

- 3. benchchem.com [benchchem.com]

- 4. Thiophen derivatives. Part XVI. The Vilsmeier–Haack reaction with 3- and 4-methoxybenzo[b]thiophen - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 5. The mechanism of the Vilsmeier–Haack reaction. Part II. A kinetic study of the formylation of thiophen derivatives with dimethylformamide and phosphorus oxychloride or carbonyl chloride in 1,2-dichloroethane - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. 3-CHLOROTHIOPHENE | 17249-80-8 [chemicalbook.com]

- 8. scbt.com [scbt.com]

- 9. researchgate.net [researchgate.net]

- 10. chemscene.com [chemscene.com]

- 11. This compound CAS#: 67482-48-8 [m.chemicalbook.com]

- 12. 67482-48-8|this compound|BLD Pharm [bldpharm.com]

- 13. merckmillipore.com [merckmillipore.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

- 16. assets.thermofisher.com [assets.thermofisher.com]

An In-Depth Technical Guide to the Health and Safety of 3-Chlorothiophene-2-carbaldehyde

This document provides a comprehensive health and safety guide for researchers, scientists, and drug development professionals working with 3-Chlorothiophene-2-carbaldehyde (CAS No: 67482-48-8). As a reactive aldehyde and a chlorinated heterocyclic compound, this chemical building block requires careful handling to mitigate potential risks. This guide moves beyond mere compliance, offering a framework for understanding the causality behind safety protocols to foster a culture of proactive risk management in the laboratory.

Section 1: Core Chemical and Physical Properties

A foundational understanding of a chemical's properties is the first step in a robust safety assessment. These characteristics dictate its behavior under various laboratory conditions and inform appropriate storage and handling procedures.

| Property | Value | Source |

| CAS Number | 67482-48-8 | [1][2][3][4] |

| Molecular Formula | C₅H₃ClOS | [2][3][4] |

| Molecular Weight | 146.59 g/mol | [2][3][4] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 98 °C | [2] |

| Density (Predicted) | 1.429 ± 0.06 g/cm³ | [2] |

| Storage Conditions | Refrigerate at 2-8°C under an inert atmosphere (Nitrogen or Argon) in a dark, sealed container. | [2][3][4] |

Section 2: Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS). The primary risks are associated with its toxicity upon exposure and its irritant properties. The aldehyde functional group and the chlorinated thiophene ring contribute to its reactivity and toxicological profile.

GHS Pictogram:

The following table details the specific hazard (H) and precautionary (P) statements associated with this compound. Understanding these statements is critical for developing safe laboratory practices.

| Code | Statement | Rationale and Implication |

| H302 | Harmful if swallowed | Ingestion can lead to systemic toxic effects. Accidental ingestion must be treated as a medical emergency. |

| H312 | Harmful in contact with skin | The compound can be absorbed through the skin, causing systemic toxicity. Dermal exposure should be minimized with appropriate gloves and lab coats. |

| H332 | Harmful if inhaled | Vapors or aerosols are toxic if breathed in. All handling of the liquid must be performed in a certified chemical fume hood. |

| H315 | Causes skin irritation | Direct contact can cause redness, inflammation, or rash. Prolonged contact should be avoided. |

| H319 | Causes serious eye irritation | Vapors or splashes can cause significant eye irritation or damage. Chemical splash goggles are mandatory. |

| H335 | May cause respiratory irritation | Inhalation of vapors can irritate the nose, throat, and lungs, leading to coughing and shortness of breath. |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray | This directly addresses the inhalation hazard (H332, H335) and reinforces the need for robust engineering controls. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection | This is the primary directive for personal protective equipment to prevent skin and eye contact (H312, H315, H319). |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | This provides the immediate, critical first-aid response to an eye exposure, emphasizing thorough flushing. |

Section 3: Risk Assessment and Mitigation Workflow

A proactive approach to safety involves a systematic workflow for every experiment. This process ensures that risks are identified, understood, and controlled before any chemical is handled. The following diagram illustrates a self-validating system for working with this compound.

Caption: Risk assessment and safe handling workflow for hazardous chemicals.

Section 4: Exposure Control and Personal Protective Equipment (PPE)

Controlling exposure is achieved through a hierarchy of controls, starting with engineering solutions and supplemented by appropriate PPE.

4.1 Engineering Controls

-

Chemical Fume Hood: All work with this compound must be conducted in a properly functioning and certified chemical fume hood.[1] This is non-negotiable due to the compound's "harmful if inhaled" (H332) and respiratory irritant (H335) classifications.

-

Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of fugitive vapors.

-

Safety Stations: An operational eyewash station and safety shower must be located in close proximity to the workstation.[5]

4.2 Personal Protective Equipment (PPE)

-

Eye and Face Protection: Chemical safety goggles are required at all times.[1] A face shield should be considered if there is a significant splash risk.

-

Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene.[1] Always inspect gloves for tears or holes before use. Contaminated gloves must be removed using the proper technique to avoid skin contact and disposed of as hazardous waste.

-

Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory to prevent skin contact.[1][6]

Section 5: Safe Handling, Storage, and Incompatibilities

5.1 Step-by-Step Handling Protocol

-

Preparation: Don all required PPE and ensure the chemical fume hood sash is at the appropriate working height.

-

Aliquotting: When transferring the liquid, use a calibrated pipette or syringe to minimize the risk of spills. Perform all transfers over a secondary containment tray within the fume hood.

-

Reaction Setup: Keep the reaction vessel closed or under a controlled atmosphere (e.g., nitrogen) whenever possible to prevent vapor release.

-

Post-Handling: After use, securely seal the primary container.

-

Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent and decontaminate any equipment that has come into contact with the chemical.

-

Hygiene: Wash hands and arms thoroughly with soap and water after handling is complete and before leaving the laboratory.[1]

5.2 Storage Requirements

-

Temperature: Store refrigerated at 2-8°C.[2][3] This is crucial for maintaining the chemical's stability and minimizing vapor pressure.

-

Atmosphere: Store under an inert gas like nitrogen or argon to prevent degradation from air or moisture.[2][5][6]

-

Container: Keep in a tightly closed, properly labeled container in a designated, well-ventilated storage area.[1][5][6]

5.3 Chemical Incompatibilities To prevent hazardous reactions, fires, or explosions, this compound must be stored separately from:

-

Strong Oxidizing Agents: Can lead to violent reactions.[1][5][6]

-

Strong Bases: May catalyze decomposition or polymerization.[5][6]

-

Heat and Ignition Sources: Avoid heat, flames, and sparks.[1][5][6]

Section 6: Emergency Procedures

In the event of an exposure or spill, a rapid and correct response is essential.

6.1 First-Aid Measures

| Exposure Route | Immediate Action |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids apart to ensure thorough rinsing. Seek immediate medical attention.[1] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes. Seek medical attention if irritation persists.[1][6] |

| Inhalation | Move the individual to fresh air immediately. If breathing is difficult or symptoms persist, seek medical attention.[1][6] |

| Ingestion | Wash out the mouth with copious amounts of water. Do NOT induce vomiting. Seek immediate medical attention.[1] |

6.2 Accidental Release (Spill) Protocol

-

Evacuate all non-essential personnel from the immediate area.

-

Ensure you are wearing appropriate PPE, including respiratory protection if vapors are significant.

-

Contain the spill using an inert absorbent material like sand, vermiculite, or a commercial chemical absorbent.[1]

-

Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[1]

-

Ventilate the area and wash the spill site once the material has been removed.

-

Do not allow the spilled material to enter drains or waterways.[1]

6.3 Fire-Fighting Measures

-

Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam.[1][6]

-

Hazards: In a fire, hazardous combustion products may be released, including carbon monoxide, hydrogen chloride gas, and sulfur oxides.[1][6]

-

Protective Gear: Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA).[1]

Section 7: Disposal Considerations

This compound and any materials contaminated with it must be treated as hazardous waste.

-

Disposal: All waste must be disposed of through a licensed hazardous waste disposal company.[5][6]

-

Regulations: Ensure compliance with all local, state, and national environmental regulations regarding chemical waste disposal.[1] Do not dispose of this chemical down the drain.[1]

References

-

3-Chloro-2-thiophenecarbaldehyde | CAS#:67482-48-8 | Chemsrc. (n.d.). Retrieved from [Link]

Sources

- 1. 3-Chloro-2-thiophenecarbaldehyde | CAS#:67482-48-8 | Chemsrc [chemsrc.com]

- 2. This compound CAS#: 67482-48-8 [m.chemicalbook.com]

- 3. 67482-48-8|this compound|BLD Pharm [bldpharm.com]

- 4. chemscene.com [chemscene.com]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to 3-Chlorothiophene-2-carbaldehyde for Researchers and Drug Development Professionals

This in-depth guide provides a comprehensive overview of 3-Chlorothiophene-2-carbaldehyde, a pivotal building block in modern medicinal chemistry. We will delve into its chemical properties, reliable commercial sources, detailed synthesis protocols, and its application in the development of novel therapeutics, supported by practical, field-proven insights and methodologies.

Introduction: The Significance of the Thiophene Scaffold in Medicinal Chemistry

The thiophene ring is a privileged scaffold in drug discovery, consistently appearing in a multitude of FDA-approved drugs.[1][2][3] Its unique electronic properties and ability to engage in various biological interactions make it a highly sought-after moiety for medicinal chemists.[2][4][5] this compound, in particular, serves as a versatile precursor for a wide range of more complex, biologically active molecules. Its chlorinated thiophene core and reactive aldehyde group offer a dual functionality that allows for diverse synthetic transformations. This guide aims to provide researchers with the essential technical knowledge to effectively source, handle, and utilize this valuable chemical intermediate.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties and safety profile of any chemical reagent is paramount for its effective and safe use in a laboratory setting.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 67482-48-8 | [6][7][8] |

| Molecular Formula | C₅H₃ClOS | [6][7][8] |

| Molecular Weight | 146.59 g/mol | [6][7][8] |

| Appearance | Colorless to brown clear liquid | [9] |

| Boiling Point | 98 °C | [6] |

| Density | ~1.429 g/cm³ (Predicted) | [6] |

| Storage Conditions | 2-8°C, under inert atmosphere | [7] |

Safety and Handling

This compound is a combustible liquid and is harmful if swallowed. It can cause skin and serious eye irritation and may cause an allergic skin reaction.[2] Proper personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times when handling this compound.[2] All manipulations should be carried out in a well-ventilated fume hood.[2]

Key Safety Precautions:

-

Inhalation: Avoid breathing vapors or mist. If inhaled, move the person to fresh air.

-

Skin Contact: Avoid contact with skin. In case of contact, wash immediately with plenty of soap and water.

-

Eye Contact: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.

-

Ingestion: If swallowed, rinse mouth with water (only if the person is conscious) and seek immediate medical attention.

Commercial Availability and Supplier Comparison

Sourcing high-quality starting materials is a critical first step in any synthetic workflow. The following table provides a comparative overview of several commercial suppliers of this compound. Researchers should always request a certificate of analysis (CoA) to verify the purity and identity of the purchased material.

Table 2: Commercial Suppliers of this compound

| Supplier | Product Number | Purity | Availability |

| ChemScene | CS-0054646 | ≥96% | In Stock |

| BLD Pharm | 67482-48-8 | - | Inquire |

| ChemicalBook | - | 99.00% (from some suppliers) | Inquire |

| ECHEMI | - | 99.00% (from some suppliers) | Inquire |

Synthesis of this compound: A Step-by-Step Protocol

The Vilsmeier-Haack reaction is a widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds, including 3-chlorothiophene.[10][11] The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[10]

Vilsmeier-Haack Formylation of 3-Chlorothiophene

This protocol outlines a standard procedure for the synthesis of this compound.

Diagram 1: Vilsmeier-Haack Reaction Workflow

Caption: Workflow for the Vilsmeier-Haack formylation.

Materials:

-

3-Chlorothiophene

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Reflux condenser

Experimental Protocol:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-chlorothiophene (1 equivalent) in anhydrous DMF.

-

Formation of Vilsmeier Reagent: Cool the solution in an ice bath to 0°C. Slowly add phosphorus oxychloride (1.1 equivalents) dropwise via the dropping funnel, ensuring the temperature remains below 10°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Then, heat the mixture to 50-60°C and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralization and Extraction: Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude this compound by vacuum distillation or column chromatography on silica gel.

Application in Drug Discovery: Synthesis of a Thiophene-Based Kinase Inhibitor Precursor

Thiophene derivatives are prominent in the development of kinase inhibitors due to their ability to mimic the purine core of ATP and interact with the hinge region of the kinase active site.[4] this compound is a valuable starting material for the synthesis of various thieno[3,2-d]pyrimidine and other heterocyclic systems that often form the core of these inhibitors.

The following protocol details a representative synthesis of a key intermediate for a class of kinase inhibitors, starting from a derivative of this compound. This example showcases the utility of the chlorothiophene scaffold in building complex, biologically active molecules. While not directly starting from the carbaldehyde, this synthesis of a related carboxylic acid demonstrates a common subsequent transformation and its application.

Synthesis of 3-chloro-N-[(4-chlorophenyl)(methyl)carbamothioyl]thiophene-2-carboxamide

This protocol is adapted from a reported synthesis and illustrates the conversion of the related 3-Chlorothiophene-2-carboxylic acid into a more complex derivative.

Diagram 2: Synthesis of a Thiophene-Based Intermediate

Caption: Synthetic pathway to a thiophene-based kinase inhibitor precursor.

Materials:

-

3-Chlorothiophene-2-carboxylic acid

-

Thionyl chloride

-

N-(4-chlorophenyl)-N-methylthiourea

-

Pyridine

-

Anhydrous Dichloromethane (DCM)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

Experimental Protocol:

-

Activation of the Carboxylic Acid: In a round-bottom flask, suspend 3-Chlorothiophene-2-carboxylic acid (1 equivalent) in an excess of thionyl chloride. Heat the mixture to reflux for 2 hours. After cooling, remove the excess thionyl chloride under reduced pressure to obtain the crude 3-Chlorothiophene-2-carbonyl chloride.

-

Coupling Reaction: Dissolve the crude acyl chloride in anhydrous dichloromethane. In a separate flask, dissolve N-(4-chlorophenyl)-N-methylthiourea (1 equivalent) and pyridine (1.2 equivalents) in anhydrous dichloromethane.

-

Reaction: Slowly add the solution of the acyl chloride to the amine solution at 0°C. Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Work-up: Wash the reaction mixture with 1M HCl, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting solid by recrystallization or column chromatography to yield the desired product.

Conclusion

This compound is a cornerstone reagent for the synthesis of a diverse array of thiophene-containing compounds with significant potential in drug discovery and development. Its commercial availability and well-established reactivity make it an invaluable tool for medicinal chemists. This guide has provided a comprehensive overview of its properties, sourcing, synthesis, and application, equipping researchers with the necessary knowledge to confidently and effectively incorporate this versatile building block into their synthetic strategies.

References

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing. [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health. [Link]

-

A Mini Review on Thiophene-based derivatives as anticancer agents. K.T.H.M. College. [Link]

-

Therapeutic Potential of Thiophene Compounds: A Mini-Review. PubMed. [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. R Discovery. [Link]

-

Synthesis of 3-chlorothiophene-2-carboxylic acid. PrepChem.com. [Link]

-

Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journals. [Link]

-

Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

Sources

- 1. Rivaroxaban synthesis - chemicalbook [chemicalbook.com]

- 2. A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]

- 3. patents.justia.com [patents.justia.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. chemscene.com [chemscene.com]

- 7. This compound CAS#: 67482-48-8 [m.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Vilsmeier-Haack Reaction [organic-chemistry.org]

An In-depth Technical Guide to the Structural Analysis of 3-Chlorothiophene-2-carbaldehyde

This guide provides a comprehensive technical overview of the structural analysis of 3-Chlorothiophene-2-carbaldehyde, a key intermediate in the development of pharmaceuticals and specialty chemicals. Designed for researchers, scientists, and drug development professionals, this document delves into the essential analytical techniques and methodologies required for the unambiguous characterization of this molecule. We will explore the causal relationships behind experimental choices and present self-validating protocols to ensure scientific integrity.

Introduction: The Significance of a Well-Characterized Building Block

This compound (C₅H₃ClOS) is a substituted thiophene derivative whose utility in organic synthesis is intrinsically linked to its precise molecular architecture. The presence of a reactive aldehyde group, a chlorine substituent, and the thiophene core offers multiple avenues for molecular elaboration. However, the potential for isomeric impurities and side-products from its synthesis necessitates a rigorous and multi-faceted approach to structural elucidation. This guide will walk through the critical analytical techniques employed to confirm the identity, purity, and detailed structural features of this important chemical entity.

Physicochemical Properties: A Foundation for Analysis

A thorough understanding of the fundamental physicochemical properties of this compound is the first step in its comprehensive analysis. These properties not only confirm the substance's identity but also inform the selection of appropriate analytical methods and handling procedures.

| Property | Value | Source |

| Molecular Formula | C₅H₃ClOS | [1] |

| Molecular Weight | 146.59 g/mol | [1] |

| Boiling Point | 98 °C | |

| Appearance | Typically a yellow oil or solid | [2] |

| SMILES | O=Cc1sccc1Cl | [1] |

These fundamental data points serve as the initial checklist for any sample purporting to be this compound.

Synthesis and Potential Impurities: A Chemist's Perspective

While various synthetic routes to this compound exist, a common approach involves the formylation of 3-chlorothiophene. Understanding the synthesis is crucial as it allows for the prediction of potential impurities that could interfere with structural analysis and downstream applications. A plausible synthetic approach can be adapted from the synthesis of the corresponding carboxylic acid, which involves the reaction of a suitable thiophene precursor with a chlorinating agent followed by functional group manipulation.[3]

A general synthetic workflow can be visualized as follows:

Caption: A generalized synthetic workflow for this compound.

Causality in Synthesis and Impurity Profile: The choice of chlorinating and reducing agents is critical. Incomplete reactions could lead to the presence of the starting material or the intermediate carboxylate. Over-reduction could yield the corresponding alcohol (3-chloro-2-thienylmethanol). Isomeric impurities, such as 2-chloro-3-formylthiophene, could also arise depending on the regioselectivity of the initial functionalization of the thiophene ring. A comprehensive structural analysis must, therefore, be able to distinguish the target molecule from these potential contaminants.

Spectroscopic Elucidation: The Core of Structural Analysis

A combination of spectroscopic techniques is essential for the definitive structural confirmation of this compound. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aldehydic proton and the two aromatic protons on the thiophene ring.

-

Aldehyde Proton (CHO): This proton will appear as a singlet in the downfield region, typically between δ 9.5-10.5 ppm.[2] This significant downfield shift is due to the deshielding effect of the electronegative oxygen atom and the magnetic anisotropy of the carbonyl group.

-

Thiophene Ring Protons: The two protons on the thiophene ring (at positions 4 and 5) will appear as a pair of doublets in the aromatic region (δ 7.0-8.0 ppm). The coupling between these adjacent protons (a ³J coupling) will result in the splitting of each signal into a doublet. The specific chemical shifts are influenced by the electron-withdrawing effects of the chlorine and aldehyde substituents.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides information about the number and chemical environment of the carbon atoms in the molecule. For this compound, five distinct carbon signals are expected:

-

Carbonyl Carbon (C=O): This carbon will be the most downfield signal, typically appearing in the range of δ 180-190 ppm.[2]

-

Thiophene Ring Carbons: The four carbons of the thiophene ring will give rise to four separate signals in the aromatic region (δ 120-150 ppm). The carbon attached to the chlorine atom (C3) and the carbon bearing the aldehyde group (C2) will have their chemical shifts significantly influenced by these substituents.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Optimize the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing and Analysis:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).

-

Integrate the ¹H NMR signals to determine the relative proton ratios.

-

Analyze the chemical shifts, splitting patterns, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions corresponding to the carbonyl and thiophene ring vibrations.

Key IR Absorptions:

-

C=O Stretch: A strong, sharp absorption band in the region of 1670-1700 cm⁻¹ is characteristic of the carbonyl group of an aromatic aldehyde.[4] The conjugation with the thiophene ring lowers the stretching frequency compared to a saturated aldehyde.

-